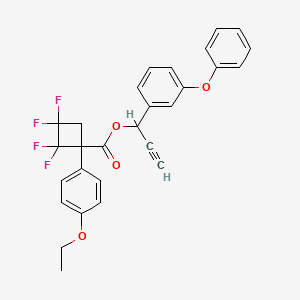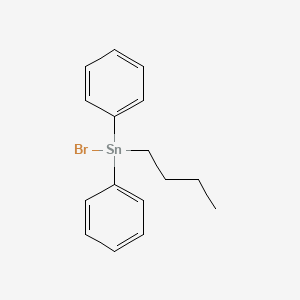
Bromo-butyl-diphenyl-stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-butyl-diphenyl-stannane is an organotin compound characterized by the presence of a tin atom bonded to a butyl group, a bromine atom, and two phenyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromo-butyl-diphenyl-stannane can be synthesized through various methods, including stannylation and C-Sn coupling reactions. One common method involves the reaction of diphenylstannane with butyl bromide under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often involves large-scale stannylation reactions using specialized reactors. The process is optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Bromo-butyl-diphenyl-stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other derivatives.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
Bromo-butyl-diphenyl-stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of bromo-butyl-diphenyl-stannane involves its interaction with molecular targets through the tin center. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The pathways involved in its action include oxidative stress, enzyme inhibition, and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylstannane: Lacks the butyl and bromine substituents, making it less reactive in certain reactions.
Tributyltin bromide: Contains three butyl groups and a bromine atom, differing in its steric and electronic properties.
Tetraphenyltin: Contains four phenyl groups, making it more sterically hindered and less reactive in some contexts.
Uniqueness
Bromo-butyl-diphenyl-stannane is unique due to its specific combination of substituents, which confer distinct reactivity and properties. The presence of both butyl and bromine groups allows for versatile chemical transformations and applications in various fields.
Propiedades
Número CAS |
73149-64-1 |
|---|---|
Fórmula molecular |
C16H19BrSn |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
bromo-butyl-diphenylstannane |
InChI |
InChI=1S/2C6H5.C4H9.BrH.Sn/c2*1-2-4-6-5-3-1;1-3-4-2;;/h2*1-5H;1,3-4H2,2H3;1H;/q;;;;+1/p-1 |
Clave InChI |
RWCCXGMCPXEKNT-UHFFFAOYSA-M |
SMILES canónico |
CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



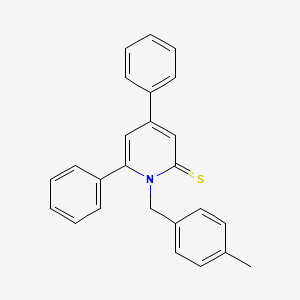
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14445245.png)
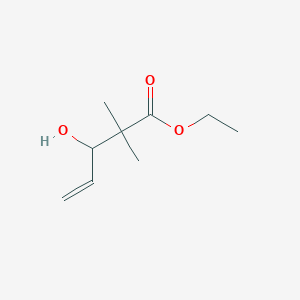
![Ethyl bis[2-(hexyloxy)ethyl] phosphate](/img/structure/B14445257.png)

![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)

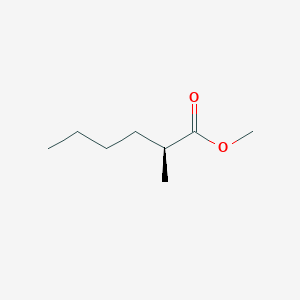

![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)

